

understanding Mito Red fluorescence properties and spectrum

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An In-depth Technical Guide to Mito Red Fluorescent Probes

For researchers, scientists, and drug development professionals, understanding the tools for mitochondrial analysis is paramount. This guide provides a comprehensive overview of the core fluorescence properties and applications of two prominent mitochondrial probes often referred to as "**Mito Red**": MitoTracker Red CMXRos for mitochondrial staining and MitoSOX Red for superoxide detection.

Section 1: MitoTracker Red CMXRos: A Robust Tool for Mitochondrial Localization

MitoTracker Red CMXRos is a cell-permeant, red-fluorescent dye that specifically labels mitochondria in live cells.[1][2][3] Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential, making it a valuable indicator of cell health.[1][4] A key advantage of this probe is that once the mitochondria are labeled, the dye is well-retained even after cell fixation with aldehydes, allowing for subsequent immunocytochemistry or other multiplexing applications.

Core Fluorescence Properties

The spectral characteristics of MitoTracker Red CMXRos are crucial for designing fluorescence microscopy experiments, particularly for multicolor imaging. It exhibits minimal spectral overlap

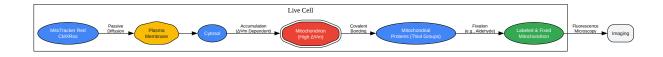


with common green fluorescent probes, making it ideal for dual-labeling studies.

Property	Value	Reference
Maximum Excitation Wavelength	578-579 nm	
Maximum Emission Wavelength	598-600 nm	
Molar Extinction Coefficient (ε)	101,000 cm ⁻¹ M ⁻¹	_
Fluorescence Quantum Yield (Φ)	0.91	
Molecular Formula	C32H32Cl2N2O	-
Molecular Weight	531.5 g/mol	-

Mechanism of Action and Experimental Workflow

MitoTracker Red CMXRos is a derivative of X-rosamine. It passively diffuses across the plasma membrane of live cells and accumulates in the mitochondria due to their negative membrane potential. The probe contains a mildly thiol-reactive chloromethyl group that covalently binds to thiol groups on mitochondrial proteins, which contributes to its retention after fixation.



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MitoTracker Red CMXRos mechanism and workflow.

Experimental Protocol: Live-Cell Staining and Fixation

1. Reagent Preparation:



- Prepare a 1 mM stock solution of MitoTracker Red CMXRos by dissolving 50 μg in 94 μL of anhydrous DMSO.
- Store the stock solution at -20°C, protected from light. It is recommended to aliquot to avoid repeated freeze-thaw cycles.

2. Cell Staining:

- Culture cells to the desired confluency on coverslips or in appropriate culture vessels.
- Prepare a working solution by diluting the 1 mM stock solution in a suitable buffer or growth medium to a final concentration of 100-500 nM. The optimal concentration may vary depending on the cell type.
- Remove the culture medium and add the pre-warmed (37°C) working solution to the cells.
- Incubate the cells for 15-45 minutes at 37°C, protected from light.
- 3. Fixation (Optional):
- After incubation, the cells can be fixed. A common method is to use ice-cold methanol for 15 minutes at -20°C, followed by three rinses with PBS for 5 minutes each. Aldehyde-based fixatives like paraformaldehyde can also be used. Note that fixation may cause a reduction in fluorescence intensity.

4. Imaging:

• Image the cells using a fluorescence microscope with appropriate filters for red fluorescence (Excitation/Emission ~579/599 nm).

Section 2: MitoSOX Red: A Specific Indicator of Mitochondrial Superoxide

MitoSOX Red is a fluorogenic dye specifically designed for the detection of superoxide in the mitochondria of live cells. It is a valuable tool for studying oxidative stress and its role in various cellular processes and pathologies.



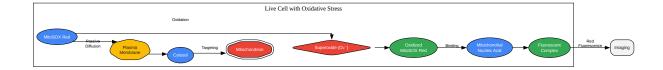
Core Fluorescence Properties

The fluorescence of MitoSOX Red is dependent on its oxidation by superoxide. This property is key to its function as a specific indicator.

Property	Value	Reference
Maximum Excitation Wavelength	510 nm	
Alternative Excitation Wavelength	~396 nm (for more selective detection)	_
Maximum Emission Wavelength	580 nm	_
Molecular Formula	C43H43IN3P	-
Molecular Weight	759.70 g/mol	-

Mechanism of Action and Experimental Workflow

MitoSOX Red is a cell-permeant cationic dihydroethidium derivative that selectively targets mitochondria. Once in the mitochondria, it is oxidized by superoxide, but not by other reactive oxygen species (ROS) or reactive nitrogen species (RNS). The oxidized product then binds to nucleic acids within the mitochondria, leading to a significant increase in red fluorescence.



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MitoSOX Red mechanism for superoxide detection.

Experimental Protocol: Detection of Mitochondrial Superoxide

- 1. Reagent Preparation:
- Prepare a 5 mM stock solution of MitoSOX Red by dissolving 50 μg in 13 μL of DMSO.
- Store the stock solution at -20°C or -80°C, protected from light. Aliquoting is recommended to prevent repeated freeze-thaw cycles.
- 2. Cell Staining:
- Culture cells in a suitable format for fluorescence detection (e.g., microplate, coverslips).
- Prepare a working solution by diluting the 5 mM stock solution in serum-free cell culture medium or PBS to a final concentration of 1-10 μM. The optimal concentration should be determined empirically for the specific cell type and experimental conditions.
- Remove the culture medium and add the MitoSOX Red working solution to the cells.
- Incubate for 5-30 minutes at room temperature, protected from light.
- 3. Washing:
- After incubation, remove the working solution and wash the cells twice with PBS for 5 minutes each.
- For suspension cells, centrifugation is required between washing steps.
- 4. Detection:
- Resuspend cells in serum-free medium or PBS.
- Analyze the cells promptly by fluorescence microscopy or flow cytometry using an excitation wavelength of 510 nm and detecting emission at 580 nm. For more selective detection of mitochondrial superoxide, an excitation of ~396 nm can be used.



Conclusion

Both MitoTracker Red CMXRos and MitoSOX Red are powerful tools for mitochondrial research, but they serve distinct purposes. MitoTracker Red CMXRos is an excellent choice for visualizing mitochondrial morphology and localization in both live and fixed cells, with its accumulation being dependent on the mitochondrial membrane potential. In contrast, MitoSOX Red is a specific indicator of mitochondrial superoxide, providing a means to investigate oxidative stress at its source. A thorough understanding of their respective properties and protocols is essential for their successful application in research and drug development.

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